4-Phosphonomethyl-L-phenylalanine
Overview
Description
4-Phosphonomethyl-L-phenylalanine is a chemical compound with the molecular formula C10H14NO5P . It is a derivative of phenylalanine, which is one of the essential amino acids .
Synthesis Analysis
The synthesis of 4-Phosphonomethyl-L-phenylalanine involves the creation of a hydrolytically stable analogue, the 4-(phosphonomethyl)phenylalanine (Pmp) . This residue, resistant to phosphatase action, was shown to inhibit substrate recognition by protein targets . The synthesis includes modifications such as α-methyl, β-methyl, β,β-dimethyl substitutions, α,β-cyclization of Pmp, and methyl substitution on the phosphomomethyl group .Molecular Structure Analysis
The molecular structure of 4-Phosphonomethyl-L-phenylalanine consists of a phenylalanine core with a phosphonomethyl group at position 4 . The average mass of the molecule is 259.196 Da, and the monoisotopic mass is 259.060974 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Phosphonomethyl-L-phenylalanine are not detailed in the sources, it’s known that phosphonopeptides, such as this compound, can act as inhibitors of key enzymes related to various pathological states .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phosphonomethyl-L-phenylalanine include a molecular weight of 259.2 . The compound has a predicted boiling point of 544.7±60.0 °C and a predicted density of 1.499±0.06 g/cm3 .Scientific Research Applications
Synthesis and Applications in Peptide Mimetics : Yao, Gao, and Burke (1999) reported an alternate enantioselective synthesis of N α -Fmoc 4-[di-(tert-butyl)phosphonomethyl] phenylalanine, highlighting its use in studying protein-tyrosine kinase-dependent signal transduction. The synthesis derives stereochemistry directly from the starting amino acid, making it useful for incorporating into peptides using standard Fmoc protocols (Yao, Gao, & Burke, 1999).
Role in O-Phosphotyrosine Metabolism : Bayle-Lacoste et al. (1990) synthesized 4-Phosphono-DL-phenylalanine and 4-(phosphonomethyl)-DL-phenylalanine. These phosphonic analogues are important due to their potential interference in the metabolism of O-phosphotyrosine (Bayle-Lacoste et al., 1990).
Enzymatic Resolution for Solid Phase Peptide Synthesis : Baczko et al. (1996) described a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine for solid phase peptide synthesis. They successfully achieved enzymatic resolution of this analogue of O-phosphotyrosine, which is key for preparing peptide sequences in a stable form (Baczko, Liu, Roques, & Garbay‐Jaureguiberry, 1996).
Use in Inhibitors of Insulin Receptor Dephosphorylation : Burke, Kole, and Roller (1994) found that peptides containing phosphonomethyl phenylalanine (Pmp) can inhibit protein-tyrosine phosphatases PTP1 and PTP1B. This highlights its potential in developing peptide-based inhibitors for PTPs (Burke, Kole, & Roller, 1994).
Discovery and Optimization in Medicinal Chemistry : Lombaert et al. (1995) discovered that N-phosphonomethyl-(S)-(4-phenyl)phenylalanine strongly inhibits the zinc metalloprotease, neutral endopeptidase (NEP 24.11), which is significant for developing non-peptidic and potent NEP inhibitors (Lombaert et al., 1995).
properties
IUPAC Name |
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQLLHDEEMZENJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931448 | |
Record name | 4-(Phosphonomethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonomethyl-L-phenylalanine | |
CAS RN |
142434-81-9 | |
Record name | 4-Phosphonomethylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Phosphonomethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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